Undecaethylene glycol monomethyl ether

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of poly(ethylene glycol) ethers, including undecaethylene glycol monomethyl ether, typically involves the polymerization of ethylene oxide in the presence of a catalyst and a monomethyl ether initiator to control the molecular weight and functionality of the resulting polymer. For example, Herzberger et al. (2016) described the synthesis of thioether-functional poly(ethylene glycol) via anionic ring-opening polymerization of a novel epoxide monomer, 2-(methylthio)ethyl glycidyl ether, showcasing a methodology that could be adapted for synthesizing specific glycol ethers by changing the monomer or initiator (Herzberger et al., 2016).

Molecular Structure Analysis

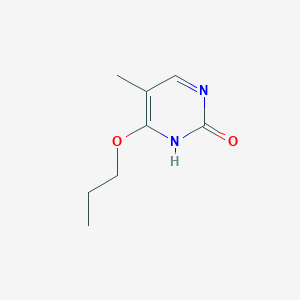

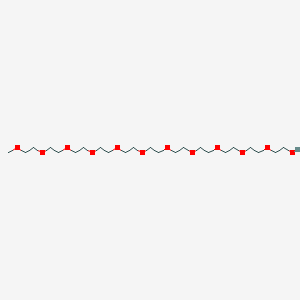

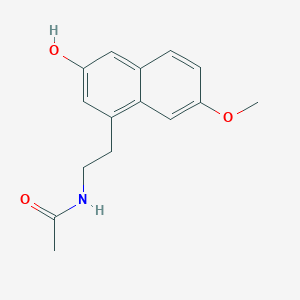

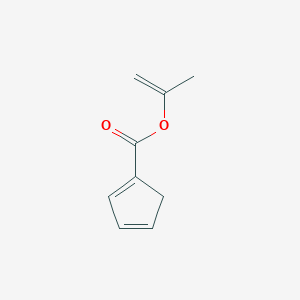

The molecular structure of poly(ethylene glycol) ethers is defined by the repeating ethylene oxide units and the terminal methoxy group. Iwamoto's study on the structure of ethylene oxide oligomer complexes provides insight into the conformation and arrangement of glycol ether molecules, particularly in complex formation, which is relevant for understanding the structural behavior of undecaethylene glycol monomethyl ether in different environments (Iwamoto, 1973).

Chemical Reactions and Properties

Poly(ethylene glycol) ethers, including undecaethylene glycol monomethyl ether, participate in a variety of chemical reactions, leveraging their ether functionalities for modifications and applications. For instance, the selective oxidation of thioether moieties in poly(ethylene glycol) ethers to sulfoxides demonstrates the chemical reactivity and potential for creating stimuli-responsive materials (Herzberger et al., 2016).

Physical Properties Analysis

The physical properties of poly(ethylene glycol) ethers, such as solubility, phase behavior, and thermal properties, are critically dependent on their molecular weight and structure. The synthesis and behavior of terminally functionalized oligo(ethylene oxide) ethers, as discussed by Gow-Pyng Cheng Jeng et al. (1993), highlight the impact of molecular structure on the physical properties, including phase transitions and mesophase textures of polymers based on ethylene glycol ethers (Gow-Pyng Cheng Jeng et al., 1993).

Chemical Properties Analysis

The chemical properties of poly(ethylene glycol) ethers such as reactivity, compatibility with various solvents, and interaction with biological systems are influenced by their ether linkages and hydrophilic-hydrophobic balance. The study on the synthesis and surface-active properties of polyethylene glycol monomethyl ether fatty acid esters by Song Bo (1999) exemplifies the versatility of glycol ethers in forming surfactants with varied properties, demonstrating the broad range of chemical functionalities accessible through the ether linkage and poly(ethylene glycol) backbone (Song Bo, 1999).

Wissenschaftliche Forschungsanwendungen

One of the potential applications of this compound is in the field of organic solvents . Glycol ethers, with both an ether and alcohol functional group in the same molecule, are one of the most versatile classes of organic solvents . They are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the glycol ethers accounts for their unique solvency properties .

-

Organic Solvents

- Glycol ethers, with both an ether and alcohol functional group in the same molecule, are one of the most versatile classes of organic solvents . They are characterized by their excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The dual functionality present in the glycol ethers accounts for their unique solvency properties .

-

Pharmaceutical Applications

- Glycol ethers like Diethylene Glycol Monoethyl Ether (DEGME) are widely employed to deliver various classes of active pharmaceutical ingredients, e.g., hormones, anti-acne, anti-inflammatory, anti-parasitic, anti-fungal, antiviral anesthetic, analgesic, antiseptic agents, and immune suppressants . Although DEGME is a different compound, it shares similar chemical properties with Undecaethylene glycol monomethyl ether, suggesting potential similar applications.

-

Chemical Synthesis

-

Coating Industry

-

Cleaning Products

-

Electronics Manufacturing

Safety And Hazards

When handling Undecaethylene glycol monomethyl ether, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48O12/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-35-23-22-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-24/h24H,2-23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDQSWKLHABGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Undecaethylene glycol monomethyl ether | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)

![3-[4-(4-Nitrophenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B54195.png)

![2-[4-[Bis(2-acetoxyethyl)amino]phenylazo]-6,7-dichlorobenzothiazole](/img/structure/B54204.png)

![ethyl N-[(E)-1-amino-3-oxoprop-1-enyl]carbamate](/img/structure/B54205.png)